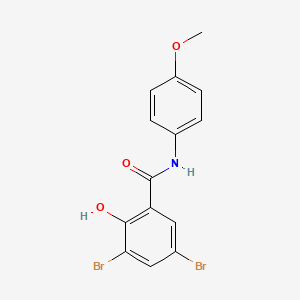

3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2NO3/c1-20-10-4-2-9(3-5-10)17-14(19)11-6-8(15)7-12(16)13(11)18/h2-7,18H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQYZLCHJYREBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dibromo 2 Hydroxy N 4 Methoxyphenyl Benzamide

Established Synthetic Pathways to the Benzamide (B126) Scaffold of 3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide

The traditional synthesis of this compound typically follows a convergent approach, where the substituted benzoic acid and aniline (B41778) moieties are prepared separately and then coupled. This strategy allows for flexibility in the introduction of various substituents on both aromatic rings.

Amide Bond Formation Strategies for N-(4-methoxyphenyl)benzamides

The crucial step in the synthesis of the target molecule is the formation of the amide bond between a carboxylic acid and an amine. For N-(4-methoxyphenyl)benzamides, this is generally achieved by reacting a substituted benzoic acid with 4-methoxyaniline. A common and effective method for this transformation involves the use of phosphorus trichloride (B1173362) (PCl₃) as a coupling agent. In this approach, salicylic (B10762653) acid or its derivative is reacted directly with the aniline in an inert solvent, such as chlorobenzene, in the presence of PCl₃. researchgate.netdoaj.org

Another widely used strategy for amide bond formation is the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC). This method is often employed for the synthesis of salicylanilide (B1680751) esters and involves reacting the salicylic acid derivative with the appropriate aniline in a dry solvent like N,N-dimethylformamide (DMF). nih.gov The reaction proceeds through the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

A plausible and direct route to this compound involves the direct coupling of 3,5-dibromo-2-hydroxybenzoic acid with 4-methoxyaniline. This reaction can be facilitated by reagents like phosphorus trichloride.

Table 1: Comparison of Common Amide Bond Formation Strategies

| Coupling Agent | Typical Solvent | Reaction Conditions | Advantages | Disadvantages |

| Phosphorus trichloride (PCl₃) | Chlorobenzene | Reflux | High-yielding, cost-effective | Generates phosphorous-based byproducts |

| N,N'-Dicyclohexylcarbodiimide (DCC) | DMF, CH₂Cl₂ | Room temperature or cooled | Mild conditions, high yields | Produces insoluble dicyclohexylurea byproduct |

Regioselective Bromination Techniques for 3,5-dibromo Substitution on Benzamide Ring

The introduction of two bromine atoms at the 3 and 5 positions of the benzamide ring is a key structural feature. This can be achieved through the regioselective bromination of either the salicylic acid precursor or the final N-(4-methoxyphenyl)salicylamide. The hydroxyl group at the 2-position and the carboxylate or amide group are ortho-, para-directing activators, which facilitates electrophilic substitution at the 3 and 5 positions.

A common method for the synthesis of 3,5-dibromosalicylic acid involves the direct bromination of salicylic acid using elemental bromine. nih.gov The reaction can be carried out in a suitable solvent, such as aqueous p-dioxane, to afford the desired 3,5-dibrominated product. nih.gov The use of N-bromosuccinimide (NBS) is another effective method for the bromination of aromatic compounds and can be employed for the regioselective bromination of salicylanilide derivatives. google.com

Introduction of the 2-hydroxy Group onto the Benzamide Moiety

The 2-hydroxy group is a defining feature of salicylanilides and is typically incorporated from the starting material, salicylic acid or its derivatives. The synthesis of this compound logically starts from 3,5-dibromo-2-hydroxybenzoic acid (also known as 3,5-dibromosalicylic acid). This precursor already contains the required hydroxyl and carboxyl functionalities in the correct positions.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Methods in Benzamide Synthesis

Catalytic direct amidation reactions have emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional coupling reagents. Boron-based catalysts, such as ortho-iodoarylboronic acids, have been shown to effectively catalyze the direct amidation of carboxylic acids and amines under mild conditions. researchgate.net For instance, 5-methoxy-2-iodophenylboronic acid (MIBA) has been identified as a highly active catalyst for these transformations. researchgate.net The application of such catalytic systems to the synthesis of this compound from 3,5-dibromo-2-hydroxybenzoic acid and 4-methoxyaniline represents a promising green alternative.

Another catalytic approach involves the use of boron trichloride (BCl₃) to mediate the coupling of phenols with isocyanates to form salicylamides, a reaction that can be significantly accelerated by microwave irradiation. researchgate.net

Table 2: Examples of Catalysts for Amide Bond Formation

| Catalyst | Reactants | Key Features |

| ortho-Iodoarylboronic acids (e.g., MIBA) | Carboxylic acid + Amine | Mild, room temperature conditions; recyclable catalyst. researchgate.net |

| Boron trichloride (BCl₃) | Phenol + Isocyanate | Efficient for ortho-carbonylation; can be microwave-assisted. researchgate.net |

Solvent-Free and Microwave-Assisted Syntheses for Benzamide Derivatives

Microwave-assisted organic synthesis (MAOS) has gained considerable attention as a green chemistry technique due to its ability to dramatically reduce reaction times, increase yields, and often enable solvent-free reactions. The synthesis of various heterocyclic compounds and benzamide derivatives has been successfully achieved using microwave irradiation. researchgate.netgoogle.com

The application of microwave energy to the synthesis of salicylanilide derivatives has been shown to be an eco-friendly method with higher yields and reduced solvent consumption compared to conventional heating. researchgate.net For instance, the BCl₃-mediated coupling of phenols and isocyanates to produce salicylamides can be completed in as little as 5-10 minutes at 140°C under microwave irradiation. researchgate.net Furthermore, solvent-free arylation of amino acids with halogenobenzenes has been successfully performed using microwave irradiation, highlighting the potential for solventless approaches in related amide bond formations. These green methodologies offer a promising avenue for the efficient and environmentally benign synthesis of this compound.

Derivatization and Functionalization Reactions of this compound

The chemical architecture of this compound offers four primary sites for chemical modification: the hydroxyl group, the bromo substituents, the amide nitrogen, and the methoxy-phenyl moiety. Each of these sites can be targeted with specific reagents and reaction conditions to yield a diverse array of derivatives.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a key site for functionalization, readily undergoing reactions such as O-alkylation and O-acylation to afford ethers and esters, respectively.

O-Alkylation: The conversion of the hydroxyl group to an ether is a common strategy to modify the molecule's hydrogen-bonding capacity and lipophilicity. A widely used method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride) in an SN2 reaction to yield the corresponding ether derivative. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side reactions.

| Reagent | Product | Reaction Type |

| Alkyl Halide (e.g., CH3I) | 3,5-dibromo-2-methoxy-N-(4-methoxyphenyl)benzamide | Williamson Ether Synthesis |

| Base (e.g., NaH, K2CO3) | Phenoxide Intermediate | Deprotonation |

O-Acylation: Esterification of the hydroxyl group can be achieved by reacting the parent compound with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces an acyl group, which can significantly alter the electronic properties and steric bulk around the phenolic oxygen. These ester derivatives can also serve as prodrugs in medicinal chemistry applications, where the ester linkage is designed to be cleaved in vivo to release the active phenolic compound.

| Reagent | Product | Reaction Type |

| Acyl Halide (e.g., Acetyl Chloride) | 2-acetoxy-3,5-dibromo-N-(4-methoxyphenyl)benzamide | Acylation |

| Base (e.g., Pyridine) | - | Catalyst/Scavenger |

Modifications of the Bromo Substituents

The two bromine atoms on the salicylamide (B354443) ring are valuable handles for introducing further complexity through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction allows for the introduction of a wide range of substituents, including alkyl, alkenyl, and aryl groups, at the 3- and 5-positions of the salicylamide ring. The regioselectivity of the coupling can often be controlled by carefully selecting the reaction conditions, such as the catalyst, ligand, and temperature.

| Reagent | Product | Reaction Type |

| Arylboronic Acid | 3,5-diaryl-2-hydroxy-N-(4-methoxyphenyl)benzamide | Suzuki-Miyaura Coupling |

| Palladium Catalyst | - | Catalyst |

| Base | - | Activator |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org This reaction can be used to replace one or both of the bromine atoms with a variety of primary or secondary amines, leading to the synthesis of amino-substituted derivatives. The choice of the palladium catalyst and the phosphine (B1218219) ligand is critical for achieving high yields and functional group tolerance. libretexts.org

| Reagent | Product | Reaction Type |

| Amine | 3,5-diamino-2-hydroxy-N-(4-methoxyphenyl)benzamide | Buchwald-Hartwig Amination |

| Palladium Catalyst | - | Catalyst |

| Base | - | Activator |

Transformations at the Amide Nitrogen

The amide nitrogen in this compound is generally less reactive than the phenolic hydroxyl group. However, under specific conditions, it can undergo N-alkylation and N-acylation.

N-Alkylation: Direct N-alkylation of the amide can be challenging due to the reduced nucleophilicity of the amide nitrogen. However, by using strong bases such as sodium hydride to deprotonate the amide, followed by reaction with an alkyl halide, N-alkylated products can be obtained. These reactions often require forcing conditions and may compete with O-alkylation of the nearby hydroxyl group.

N-Acylation: N-acylation to form an imide derivative is also possible, typically by reacting the N-anion of the amide with a strong acylating agent. This transformation further delocalizes the nitrogen lone pair, making the resulting imide more stable but also altering the geometry and electronic properties of the amide bond.

Aromatic Substitutions on the Methoxy-Phenyl Moiety

The methoxy-phenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. Since the para position is already substituted by the amide linkage, electrophilic substitution is expected to occur at the ortho positions (C-3' and C-5').

Nitration: Nitration of the methoxy-phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. This reaction would introduce a nitro group at one of the ortho positions, yielding 3,5-dibromo-2-hydroxy-N-(3-nitro-4-methoxyphenyl)benzamide.

Halogenation: Halogenation, for instance, bromination, can be carried out using reagents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst. This would lead to the introduction of a bromine atom at an ortho position on the methoxy-phenyl ring.

These derivatization strategies highlight the chemical versatility of this compound, making it a valuable scaffold for the synthesis of a wide range of functionalized molecules with potential applications in various fields of chemistry.

Computational and Theoretical Chemistry Studies of 3,5 Dibromo 2 Hydroxy N 4 Methoxyphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust method used to investigate the electronic properties of molecules. For 3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G+(d,p), would be employed to determine its optimized molecular geometry.

From this optimized structure, key electronic parameters can be calculated to describe the molecule's reactivity and stability. These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

Table 1: Representative Electronic Properties Calculated via DFT (Note: This table is illustrative of the types of data generated in a typical DFT study for a benzamide (B126) derivative, as specific data for the title compound is not available.)

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Used to compare the stability of different conformers or isomers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

The flexibility of the amide bond and the rotation around the single bonds connecting the phenyl rings mean that this compound can exist in multiple conformations. Computational studies on similar molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have shown that different conformers can have small energy differences, potentially leading to conformational polymorphism in the solid state.

A conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (e.g., C-N bond, ring-amide bond) and calculating the energy at each step to identify energy minima (stable conformers) and energy barriers to rotation.

Geometry Optimization: Full optimization of the structures corresponding to the energy minima to find the most stable conformers. The relative energies of these conformers indicate their predicted population at thermal equilibrium.

The 2-hydroxybenzamide scaffold can exhibit keto-enol tautomerism. The phenolic hydroxyl group can transfer its proton to the adjacent amide carbonyl oxygen, forming a keto-amino tautomer. Quantum chemical calculations are essential for determining the relative energies and stability of these tautomeric forms. By calculating the total energy of the optimized geometries for both the enol (the original structure) and keto tautomers, researchers can predict which form is more stable and by how much energy. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen typically stabilizes the enol form in such structures.

Molecular Dynamics Simulations and Conformational Sampling

While quantum calculations analyze static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, likely in a solvent like water or DMSO, would track the movements of its atoms over a period of nanoseconds. This allows for a more thorough exploration of the conformational landscape than static calculations alone and can reveal preferred conformations and dynamic intermolecular interactions with the solvent.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic properties, which serve as a crucial link between theoretical models and experimental characterization.

IR Frequencies: The vibrational frequencies can be calculated from the optimized geometry. These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C=O stretch). Comparing the calculated IR spectrum with an experimental one helps confirm the molecular structure and assign spectral bands.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often in good agreement with experimental data and are invaluable for assigning signals in the experimental NMR spectra.

Table 2: Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates how theoretical data is compared with experimental results. Specific data for the title compound is not available.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | (e.g., 3450) | (e.g., 3460) |

| N-H Stretch | (e.g., 3300) | (e.g., 3315) |

| C=O Stretch | (e.g., 1650) | (e.g., 1660) |

| ¹H NMR Shift | Calculated Shift (ppm) | Experimental Shift (ppm) |

| N-H Proton | (e.g., 9.5) | (e.g., 9.8) |

| O-H Proton | (e.g., 12.1) | (e.g., 12.5) |

Computational Approaches to Intermolecular Interactions

In the solid state, the properties of a compound are governed by how its molecules pack together. Computational methods are used to study the non-covalent interactions that direct this packing. For this compound, the key interactions would be:

Hydrogen Bonding: The molecule has hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-CH₃). Computational studies on related benzamides and sulfonamides show that N-H···O hydrogen bonds are often a primary interaction, forming chains or sheets that stabilize the crystal structure. The intramolecular O-H···O=C hydrogen bond is also a dominant feature.

Halogen Bonding: The two bromine atoms on the salicylic (B10762653) acid ring can act as halogen bond donors. A region of positive electrostatic potential (a σ-hole) on the bromine atom can interact favorably with a lone pair of electrons on an electronegative atom (like oxygen) of a neighboring molecule, influencing crystal packing.

Investigation of Intermolecular Interactions and Supramolecular Assembly Involving 3,5 Dibromo 2 Hydroxy N 4 Methoxyphenyl Benzamide

Hydrogen Bonding Networks in the Solid and Solution States

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in the structure of benzamide (B126) derivatives. mdpi.comresearchgate.net The 3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide molecule possesses several hydrogen bond donor and acceptor sites, leading to the formation of robust and predictable supramolecular synthons.

Intermolecularly, the amide functional group is well-known for forming extended networks. nih.gov The N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule (N-H···O=C). This interaction frequently leads to the assembly of molecules into infinite chains or cyclic dimers. mdpi.comnih.gov The specific network formed depends on the steric and electronic influences of the other substituents on the aromatic rings. nih.gov In the solution state, while strong intramolecular hydrogen bonds are likely to persist, the intermolecular hydrogen bonding networks are susceptible to disruption by solvent molecules that can act as competitive hydrogen bond donors or acceptors. cam.ac.uk

| Interaction Type | Donor | Acceptor | Common Supramolecular Synthon | State |

|---|---|---|---|---|

| Intramolecular | Hydroxyl (O-H) | Carbonyl (C=O) | Six-membered ring (S(6) motif) | Solid & Solution |

| Intermolecular | Amide (N-H) | Carbonyl (C=O) | Chain or Dimer (R22(8) motif) | Solid |

| Intermolecular | Amide (N-H) | Hydroxyl (O-H) | Extended Network | Solid |

| Intermolecular | Hydroxyl (O-H) | Methoxy (B1213986) (O-CH3) | Extended Network | Solid |

Role of Halogen Bonding in Crystal Engineering and Molecular Recognition of Dibromobenzamide Derivatives

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a heteroatom. nih.govresearchgate.net This interaction has emerged as a powerful tool in crystal engineering, allowing for the rational design of supramolecular assemblies. rsc.orgnih.govrsc.org In derivatives like this compound, the two bromine atoms attached to the electron-deficient aromatic ring are potent halogen bond donors.

The strength and directionality of halogen bonds make them competitive with hydrogen bonds in directing crystal packing. mdpi.comnih.gov The bromine atoms can form halogen bonds with various acceptors, including the carbonyl or hydroxyl oxygen atoms of neighboring molecules (Br···O). mdpi.com These interactions can lead to the formation of distinct structural motifs that complement or compete with the hydrogen-bonded networks. Furthermore, bromine atoms can interact with other bromine atoms, which are classified based on their geometry. nih.gov

Type I interactions: Feature symmetric C-Br···Br-C angles, where the two bromine atoms approach each other side-on.

Type II interactions: Involve a "head-on" approach where the C-Br bond of one molecule points towards the side of the bromine atom on another, representing a true halogen bond. nih.gov

This tunability allows for fine control over crystal architecture. nih.gov In the context of molecular recognition, the specific and directional nature of halogen bonds enables dibromobenzamide derivatives to bind selectively to Lewis basic sites on other molecules, a principle of growing importance in materials science and medicinal chemistry. rsc.orgresearchgate.net

| Interaction Type | Halogen Bond Donor | Potential Acceptor | Significance in Supramolecular Chemistry |

|---|---|---|---|

| Br···O | Bromine (C-Br) | Carbonyl Oxygen, Hydroxyl Oxygen | Directs crystal packing, competes with H-bonds |

| Br···Br (Type II) | Bromine (C-Br) | Bromine (side) | Stabilizes crystal lattice, forms specific linear or zigzag motifs |

| Br···π | Bromine (C-Br) | Aromatic Ring | Contributes to the overall stability of the crystal packing |

π-π Stacking Interactions and Aromatic Stacking Motifs

The presence of two aromatic rings—the dibrominated salicylamide (B354443) ring and the methoxyphenyl ring—facilitates π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. mdpi.com These interactions arise from electrostatic and dispersion forces between the electron clouds of the aromatic systems. The nature of the substituents on the rings significantly modulates the strength and geometry of these interactions. rsc.org

The 3,5-dibromosalicylamide (B103349) ring is relatively electron-poor due to the electron-withdrawing effects of the two bromine atoms and the amide group. Conversely, the 4-methoxyphenyl (B3050149) ring is electron-rich due to the electron-donating nature of the methoxy group. This electronic disparity can promote favorable donor-acceptor or quadrupole-quadrupole stacking interactions.

Common aromatic stacking motifs include:

Parallel-displaced: Where the rings are parallel but offset from one another. This is often the most stable configuration for benzene-like systems as it minimizes electrostatic repulsion. mdpi.com

T-shaped (or edge-to-face): Where the edge (positively charged hydrogens) of one ring interacts with the face (negatively charged π-cloud) of another.

The final supramolecular assembly is a result of the energetic balance between these stacking forces and the more directional hydrogen and halogen bonds. acs.org

| Stacking Motif | Description | Typical Inter-planar Distance | Driving Force |

|---|---|---|---|

| Parallel-Displaced | Aromatic rings are parallel but their centers are offset. | 3.3 - 3.8 Å | van der Waals forces, minimization of π-π repulsion. |

| T-shaped / Edge-to-Face | The edge of one aromatic ring points towards the face of another. | ~5.0 Å (H to ring centroid) | Electrostatic interaction (quadrupole moment). |

| Sandwich (Face-to-Face) | Aromatic rings are directly aligned on top of each other (less common for unsubstituted rings). | > 3.8 Å | Can be favorable in donor-acceptor systems. |

Host-Guest Chemistry and Encapsulation Studies of Benzamide Derivatives

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within the cavity of a larger "host" molecule. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. nih.gov While this compound can itself be part of a larger macrocyclic host, it is more commonly studied as a potential guest molecule.

Aromatic amides can be encapsulated within various synthetic hosts, such as coordination cages, cavitands, or self-assembled capsules held together by hydrogen bonds. chemrxiv.orgnih.gov The encapsulation of a benzamide derivative can significantly alter its physical and chemical properties. For instance, confinement within a host cavity can protect the guest from the surrounding solvent, prevent its chemical degradation, or orient it for a specific reaction. nih.govnih.gov The selection of a host for a benzamide guest depends on the complementarity of size, shape, and the nature of the non-covalent interactions between the host's interior surface and the guest molecule.

| Host Molecule Class | Example Host | Typical Guest | Primary Driving Interactions for Encapsulation |

|---|---|---|---|

| Coordination Cages | Self-assembled Pd(II) or Pt(II) cages | Aromatic amides, nitrobenzenes | π-π stacking, C-H···π interactions, hydrophobic effect. nih.govacs.org |

| Cavitands / Carcerands | Resorcin researchgate.netarenes | Small aromatic molecules | Size/shape complementarity, hydrogen bonding. |

| Self-Assembled Capsules | Hydrogen-bonded dimeric capsules | Aromatic amides, peroxides | Hydrogen bonding (host-host), van der Waals forces (host-guest). nih.gov |

| Cyclodextrins | β-Cyclodextrin | Substituted benzenes | Hydrophobic effect, van der Waals forces. |

Potential Applications and Future Directions in Chemical Research with 3,5 Dibromo 2 Hydroxy N 4 Methoxyphenyl Benzamide

Applications in Materials Science (e.g., Self-Assembly, Organic Electronics)

The unique molecular structure of 3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide suggests its potential utility in materials science, particularly in the realms of self-assembly and organic electronics. The presence of halogen atoms, specifically bromine, can facilitate the formation of ordered supramolecular structures through halogen bonding. arxiv.orgresearchgate.net This non-covalent interaction, arising from the anisotropic distribution of electron density on the halogen atom, can direct the self-assembly of molecules into well-defined architectures on surfaces. arxiv.orgresearchgate.net Research on other halogenated organic molecules has demonstrated their ability to form intricate networks, with the substrate playing a significant role in the final structure of the self-assembled monolayer. arxiv.org

The planar aromatic rings and the potential for intermolecular hydrogen bonding involving the amide and hydroxyl groups further contribute to the molecule's capacity for ordered packing. These self-assembling properties could be harnessed for applications in crystal engineering, and the development of functional surfaces with tailored properties.

In the field of organic electronics, the extended π-conjugated system of the benzamide (B126) scaffold is a key feature. While direct research on this compound in this area is limited, the general class of aromatic amides has been explored for its electronic properties. The ability to form ordered thin films through self-assembly is a critical prerequisite for efficient charge transport in organic electronic devices. Future research could investigate the semiconductor properties of this compound and its derivatives, potentially leading to applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Role as a Ligand in Coordination Chemistry

The this compound molecule possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The hydroxyl group and the amide oxygen can act as donor atoms, allowing the molecule to chelate to metal ions. The specific binding mode would depend on the metal center and reaction conditions.

The broader class of salicylanilides and related Schiff bases has been extensively studied for their ability to form stable complexes with a variety of transition metals. nih.govjocpr.comresearchgate.net These metal complexes have shown diverse properties and applications, including catalytic activity and interesting magnetic and optical properties. The introduction of bromine atoms on the salicylic (B10762653) ring and a methoxy (B1213986) group on the aniline (B41778) ring can modulate the electronic properties of the ligand, which in turn influences the properties of the resulting metal complexes. For instance, the electron-withdrawing nature of the bromine atoms could affect the acidity of the phenolic proton and the electron-donating ability of the coordination sites.

Future research could focus on the synthesis and characterization of metal complexes of this compound with various transition metals. The investigation of the structural, spectroscopic, and electrochemical properties of these complexes could reveal novel materials with potential applications in catalysis, sensing, or as molecular magnets.

| Potential Coordination Sites | Potential Metal Ions | Potential Geometries of Complexes |

| Hydroxyl oxygen, Amide oxygen | Transition metals (e.g., Cu(II), Ni(II), Zn(II), Co(II)) | Square planar, Tetrahedral, Octahedral |

Use as Chemical Probes for Mechanistic Biological Studies (Emphasis on Research Tools)

Salicylanilide (B1680751) derivatives are known for their wide range of biological activities, including antimicrobial, anthelmintic, and anticancer effects. nih.govacs.orgnih.gov These activities often stem from their ability to interact with specific biological targets and disrupt cellular processes. The structural features of this compound make it a candidate for development as a chemical probe to investigate biological mechanisms.

Chemical probes are small molecules used to study the function of proteins and biological pathways. The halogen substituents on the salicylanilide scaffold can enhance interactions with biological targets and improve membrane permeability. nih.gov For instance, halogenated salicylanilides have been identified as inhibitors of fungal morphogenesis and biofilm formation, acting by compromising mitochondrial function. biorxiv.org

By modifying the structure of this compound, for example, by introducing reporter tags such as fluorescent groups or photoaffinity labels, researchers could create powerful tools to identify its cellular targets and elucidate its mechanism of action. Such studies would not only advance our understanding of fundamental biological processes but could also provide the basis for the development of new therapeutic agents. The use of this compound as a research tool would focus on understanding cellular pathways rather than direct clinical application. nih.govacs.org

Emerging Research Avenues and Unexplored Potentials of Substituted Benzamides

The substituted benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. mdpi.comwalshmedicalmedia.com This versatility opens up numerous emerging research avenues for derivatives of this compound.

One area of growing interest is the development of multi-target compounds for complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov By strategic modification of the benzamide core, it may be possible to design molecules that modulate multiple pathways simultaneously, potentially leading to more effective therapies. For example, various substituted benzamides have been investigated as inhibitors of enzymes like acetylcholinesterase and β-secretase 1 (BACE1), which are relevant to Alzheimer's disease. mdpi.com

Another unexplored potential lies in the area of functionalized scaffolds for tissue engineering. nih.govnih.gov While not directly related to the inherent biological activity of the molecule, the benzamide structure could be incorporated into larger polymer scaffolds to impart specific properties, such as antimicrobial surfaces or controlled release of other bioactive agents. nih.gov The ability of the molecule to self-assemble could also be exploited in the bottom-up fabrication of biomaterials.

Further research into the synthesis of novel derivatives of this compound, coupled with high-throughput screening against a wide range of biological targets, is likely to uncover new and unexpected activities, paving the way for innovative applications in medicine and biotechnology.

| Research Area | Potential Application |

| Medicinal Chemistry | Development of multi-target drugs for complex diseases. |

| Biomaterials Science | Incorporation into functionalized scaffolds for tissue engineering. |

| Chemical Biology | Design of novel chemical probes for studying biological pathways. |

Challenges and Opportunities in the Academic Study of this compound and Related Scaffolds

The academic study of this compound and related substituted benzamides presents both challenges and opportunities. A significant challenge is the often-unpredictable nature of structure-activity relationships (SAR). Small changes in the substitution pattern can lead to profound differences in biological activity or material properties, necessitating extensive synthetic and screening efforts.

Furthermore, the synthesis of polysubstituted aromatic compounds can be complex, requiring multi-step reaction sequences and careful purification. The development of more efficient and sustainable synthetic methodologies for accessing a diverse library of these compounds remains an important area of research.

Despite these challenges, the opportunities for academic research are vast. The versatility of the benzamide scaffold provides a rich platform for fundamental studies in medicinal chemistry, materials science, and coordination chemistry. There is a significant opportunity to explore the fundamental principles governing the self-assembly of these molecules, the coordination chemistry with a wide range of metals, and the molecular mechanisms underlying their biological activities.

The interdisciplinary nature of this research, spanning synthetic chemistry, materials science, and biology, offers a fertile ground for collaboration and innovation. The academic pursuit of understanding the fundamental properties of molecules like this compound can lay the groundwork for future technological and therapeutic advancements.

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide, and what factors influence yield and purity?

- Methodological Answer : A common approach involves sequential bromination and amidation. For bromination, electrophilic substitution on 2-hydroxybenzamide derivatives using bromine or N-bromosuccinimide (NBS) in acidic media (e.g., H₂SO₄) ensures regioselectivity at the 3- and 5-positions. Subsequent coupling with 4-methoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) can achieve the final product.

- Critical Factors : Reaction temperature (0–5°C for bromination to avoid over-substitution), stoichiometric control of brominating agents, and inert atmosphere to prevent oxidation of the phenolic -OH group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yields typically range from 60–80%, with purity confirmed by HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ 6.8–8.2 ppm, split into multiplets due to bromine’s deshielding effect), and the phenolic -OH (δ ~10–12 ppm, broad).

- ¹³C NMR : Peaks for carbonyl (C=O, δ ~165 ppm), brominated carbons (δ ~110–130 ppm), and methoxy carbon (δ ~55 ppm).

- IR : Stretching bands for -OH (~3200 cm⁻¹), amide C=O (~1650 cm⁻¹), and C-Br (~600 cm⁻¹).

- MS : Molecular ion peak [M+H]⁺ at m/z 413 (C₁₄H₁₀Br₂NO₃) with isotopic patterns characteristic of bromine (1:2:1 ratio).

- Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of bromine vapors during synthesis.

- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Spill Management : Absorb with vermiculite, neutralize with 5% sodium thiosulfate (for bromine residues), and dispose as halogenated waste.

- Refer to SDS data for structurally similar brominated benzamides (e.g., LD₅₀ >2000 mg/kg in rodents) .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data (e.g., disorder in bromine positions) be resolved during structural refinement?

- Methodological Answer : Use SHELX software for refinement, applying constraints for heavy atoms (Br) and unrestrained refinement for lighter atoms. For disordered regions:

- Split occupancy models to account for alternative Br positions.

- Apply anisotropic displacement parameters (ADPs) to model thermal motion.

- Validate hydrogen-bonding networks (e.g., O-H···O=C interactions) using graph-set analysis (e.g., Etter’s rules) to ensure geometric consistency. Cross-check with DFT-optimized geometries (e.g., Gaussian 16) .

Q. What computational strategies predict the compound’s biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinases, GPCRs). The bromine atoms may occupy hydrophobic pockets, while the methoxyphenyl group engages in π-π stacking.

- QSAR : Derive descriptors (logP, polar surface area) from PubChem datasets for similar brominated benzamides to correlate with bioactivity (e.g., IC₅₀ values).

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Monitor RMSD (<2 Å) and hydrogen-bond persistence (>70% simulation time) .

Q. How can structural modifications enhance solubility without compromising bioactivity?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., -SO₃H, -NH₂) at the 4-methoxyphenyl ring.

- Prodrug Approach : Mask the phenolic -OH as a phosphate ester (hydrolyzable in vivo).

- Co-Crystallization : Use co-formers like nicotinamide to improve aqueous solubility via hydrogen-bonded cocrystals.

- Validate modifications via comparative dissolution studies (USP apparatus II) and in vitro assays (e.g., PAMPA for permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.